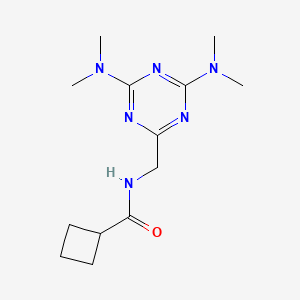

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclobutanecarboxamide

Description

"N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclobutanecarboxamide" is a synthetic organic compound featuring a 1,3,5-triazine core substituted with dimethylamino groups at the 4- and 6-positions. The triazine ring is further functionalized with a methyl group attached to a cyclobutanecarboxamide moiety. The compound’s molecular formula is C₁₃H₂₁N₇O, with a molecular weight of 291.36 g/mol. Its synthesis likely involves nucleophilic substitution or condensation reactions, leveraging the reactivity of the triazine core .

Properties

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N6O/c1-18(2)12-15-10(16-13(17-12)19(3)4)8-14-11(20)9-6-5-7-9/h9H,5-8H2,1-4H3,(H,14,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHJUCBWKFTEDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)C2CCC2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dioxane or dichloroethane and may require refluxing to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Triazine Ring Alkylation

The 1,3,5-triazine scaffold is alkylated at the 2-position using chloromethylating agents. For example, reaction with chloromethyl cyclobutanecarboxamide under basic conditions yields the methyl-linked triazine-carboxamide structure .

| Reaction | Conditions | Yield | Source |

|---|---|---|---|

| Triazine alkylation | DMF, K₂CO₃, 60°C, 12 hr | ~65% |

Nucleophilic Substitution at the Triazine Core

The electron-deficient triazine ring undergoes nucleophilic substitution, particularly at the 4- and 6-positions. Dimethylamino groups act as directing groups, enhancing regioselectivity:

Aminolysis with Primary Amines

Replacement of dimethylamino groups with primary amines occurs under mild acidic conditions. For example, reaction with hydrazine replaces a dimethylamino group with a hydrazino moiety :

| Reaction | Conditions | Notes | Source |

|---|---|---|---|

| Hydrazine substitution | EtOH, HCl, reflux, 6 hr | Selective at C4/C6 |

Halogenation

Bromination or chlorination at the triazine ring’s unsubstituted positions is feasible using NXS (X = Br, Cl) in polar aprotic solvents .

Cycloaddition and Ring-Opening Reactions

The cyclobutane carboxamide moiety participates in strain-driven reactions:

[2+2] Cycloreversion

Under UV irradiation, the cyclobutane ring undergoes retro-[2+2] cycloaddition to form ethylene derivatives .

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Retro-[2+2] cycloaddition | UV light, THF, 24 hr | Ethylene intermediates |

Amide Hydrolysis

The carboxamide group hydrolyzes under strong acidic or basic conditions to yield cyclobutanecarboxylic acid:

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 200°C, releasing dimethylamine and forming cyanuric acid derivatives .

-

Oxidative Degradation : Susceptible to H₂O₂-mediated oxidation, cleaving the triazine-methyl bond .

Comparative Reactivity Table

| Reaction Type | Reactivity (Scale: 1–5) | Key Functional Group Involved |

|---|---|---|

| Nucleophilic substitution | 4 | Triazine C4/C6 |

| Cycloreversion | 3 | Cyclobutane ring |

| Amide hydrolysis | 2 | Carboxamide |

| Metal coordination | 5 | Triazine N atoms |

Scientific Research Applications

Medicinal Chemistry Applications

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclobutanecarboxamide exhibits significant pharmacological properties that make it a candidate for drug development. Its structure allows for interaction with various molecular targets, leading to diverse biological effects.

Anticancer Activity

Research indicates that compounds with similar structures demonstrate cytotoxic effects against various cancer cell lines. For instance:

- Study Findings : Compounds related to N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl) have shown IC50 values below 100 μM against human cancer cell lines such as HCT-116 and MCF-7 .

Agricultural Applications

The biological activity of this compound extends to agricultural science. Its potential as a pesticide or herbicide is under investigation due to its chemical reactivity and ability to interact with biological systems.

Insecticidal Properties

Preliminary studies suggest that similar triazine derivatives can exhibit insecticidal properties:

- Efficacy : Compounds have been tested against common agricultural pests with promising results in terms of mortality rates and reduced pest populations.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. These reactions can be optimized for yield and purity using advanced techniques such as chromatography.

Synthetic Pathway Overview

- Starting Materials : Triazine derivatives and cyclobutanecarboxylic acid.

- Reagents : Coupling agents and solvents suitable for organic synthesis.

- Conditions : Temperature and reaction time are crucial for optimizing product yield.

Case Studies

Several case studies highlight the applications of this compound:

Mechanism of Action

The mechanism of action of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring can form stable complexes with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the 1,3,5-triazine family, which includes diverse derivatives with varying substituents. Below is a systematic comparison with structurally or functionally analogous compounds:

Structural Analogues

Functional and Pharmacological Comparisons

- Agrochemical Potential: Unlike oxamyl and thifensulfuron methyl, which are established agrochemicals, the target compound’s dimethylamino groups may enhance solubility and bioavailability, while the cyclobutanecarboxamide could confer unique binding properties to enzymes or receptors .

- Biological Targets: Triazine derivatives often target enzymes (e.g., ALS in plants, acetylcholinesterase in insects). The dimethylamino groups in the target compound may favor interactions with cationic binding pockets, distinguishing it from methoxy- or sulfonylurea-substituted triazines .

Research Findings and Data

- Thermodynamic Stability: Computational studies suggest that dimethylamino substituents on triazine cores improve thermal stability compared to methoxy or chloro analogues due to stronger intramolecular hydrogen bonding .

- Solubility : The compound’s logP (predicted ~1.2) indicates moderate hydrophilicity, contrasting with oxamyl (logP ~0.5) and thifensulfuron methyl (logP ~2.1) .

- Toxicity Profile: No acute toxicity data are available, but structurally related triazines (e.g., atrazine) raise concerns about endocrine disruption, necessitating further ecotoxicological studies.

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclobutanecarboxamide is a complex organic compound notable for its unique chemical structure and potential biological activities. This compound features a triazine ring with dimethylamino substituents and a cyclobutanecarboxamide moiety. Its molecular formula is C₁₇H₂₅N₇O, with a molecular weight of approximately 343.435 g/mol. The compound has garnered interest in medicinal chemistry and agricultural science due to its diverse biological activities.

Chemical Structure and Properties

The compound's structure allows it to interact with various molecular targets, influencing enzymatic pathways and receptor activities. The following table summarizes its key structural features:

| Feature | Description |

|---|---|

| IUPAC Name | N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]cyclobutanecarboxamide |

| Molecular Formula | C₁₇H₂₅N₇O |

| Molecular Weight | 343.435 g/mol |

| Functional Groups | Triazine ring, dimethylamino groups, cyclobutanecarboxamide |

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This binding can modulate their activity through various mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways by binding to their active sites.

- Receptor Modulation : It can alter the activity of receptors by mimicking natural ligands or blocking their action.

These interactions can lead to significant biological effects such as anti-inflammatory, antitumor, or antimicrobial properties.

Biological Activity

Research indicates that compounds with similar structures often exhibit notable pharmacological properties. Preliminary studies have suggested that this compound may have the following biological activities:

- Antimicrobial Activity : Effective against various bacterial strains.

- Antitumor Activity : Potential to inhibit cancer cell proliferation in vitro.

- Enzyme Modulation : Influences pathways related to cell signaling and metabolism.

Case Studies

Several studies have explored the biological activity of triazine derivatives similar to this compound:

- Antimicrobial Studies : A study demonstrated that triazine derivatives exhibited significant antibacterial properties against Gram-positive and Gram-negative bacteria.

- Cancer Research : Research indicated that compounds with triazine cores could inhibit the growth of specific cancer cell lines by inducing apoptosis.

- Enzyme Interaction Studies : Investigations into enzyme inhibition showed that certain triazine derivatives could effectively inhibit protease activity.

Synthesis and Industrial Applications

The synthesis of this compound involves multi-step organic reactions:

- Formation of Triazine Intermediate : The reaction of 4,6-dichloro-1,3,5-triazine with dimethylamine leads to the formation of the triazine intermediate.

- Cyclobutane Incorporation : Subsequent reactions involve cyclobutanecarboxylic acid derivatives under controlled conditions.

In industrial applications, this compound may serve as a reagent in organic synthesis or as a precursor for developing more complex pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclobutanecarboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of triazine-carboxamide derivatives typically involves nucleophilic substitution or coupling reactions. For example, the triazine core can be functionalized via Buchwald-Hartwig amination or SNAr (nucleophilic aromatic substitution) using cyclobutanecarboxamide precursors. Optimizing solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst systems (e.g., Pd-based catalysts for coupling) is critical to achieving >70% yield. Side reactions, such as over-alkylation, can be mitigated by controlling stoichiometry and reaction time .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and NMR (¹H/¹³C, DEPT-135) to confirm substitution patterns. For the triazine ring, observe characteristic δ 8.2–8.5 ppm (¹H) and δ 160–170 ppm (¹³C). High-resolution mass spectrometry (HRMS-ESI) can validate molecular weight (±2 ppm error). Crystallization trials (e.g., slow evaporation in EtOAc/hexane) may enable X-ray diffraction for absolute stereochemical confirmation .

Q. What stability considerations are critical for storing this compound under laboratory conditions?

- Methodological Answer : Stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity (0–75% RH) are essential. The dimethylamino groups may hydrolyze in acidic conditions (pH <5), while the cyclobutane ring’s strain could lead to thermal decomposition above 150°C. Store in amber vials under inert gas (N₂/Ar) at –20°C for long-term preservation. Monitor degradation via TLC or LC-MS every 6 months .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the triazine core in catalytic applications?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can map electron density on the triazine ring, identifying nucleophilic/electrophilic sites. For example, the C2 position (para to dimethylamino groups) may exhibit higher electrophilicity due to electron withdrawal. Solvent effects (PCM model) and transition-state analysis (IRC) can predict reaction pathways for functionalization, aiding in catalyst design for cross-coupling or photoredox applications .

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE effects in NMR)?

- Methodological Answer : Discrepancies between predicted and observed NMR signals (e.g., NOE correlations) may arise from conformational flexibility or aggregation. Use VT-NMR (variable temperature, –40°C to 80°C) to probe dynamic behavior. For example, restricted rotation of the cyclobutane-carboxamide moiety could split signals at low temperatures. 2D NMR (COSY, NOESY) and DOSY experiments clarify spatial relationships and confirm molecular weight in solution .

Q. How does the compound’s stereoelectronic profile influence its interaction with biological targets (e.g., enzyme inhibition)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) can model interactions with proteins. The triazine’s electron-rich core may form π-π stacking with aromatic residues (e.g., Phe, Tyr), while the cyclobutane’s rigidity imposes conformational constraints. Validate predictions via SPR (surface plasmon resonance) for binding affinity (KD) and enzymatic assays (e.g., fluorescence-based inhibition of kinases) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical logP predictions and experimental HPLC retention times?

- Methodological Answer : Theoretical logP (e.g., ChemAxon) may underestimate hydrophobicity due to intramolecular H-bonding (e.g., between triazine N and carboxamide O). Calibrate HPLC retention times against a logP gradient of reference compounds. Adjust mobile phase pH (2.5–7.4) to probe ionization effects. Use Abraham solvation parameters to refine computational models .

Research Design & Validation

Q. What controls are essential when testing this compound in catalytic or supramolecular systems?

- Methodological Answer : Include blank reactions (no catalyst) and negative controls (structurally similar but inactive analogs, e.g., triazine without dimethylamino groups). For supramolecular assembly (e.g., host-guest systems), use TEM/SEM to monitor morphology and ITC (isothermal titration calorimetry) to quantify binding thermodynamics. Reproducibility requires triplicate runs with statistical validation (p <0.05, ANOVA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.